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Compound of Interest

Compound Name: Cyclobutylbenzene

Cat. No.: B3052708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of computational models for predicting

the molecular properties of Cyclobutylbenzene. Due to the limited availability of direct

experimental data for this specific molecule, this guide leverages experimental values from

closely related compounds, such as benzene and cyclobutane, to provide a robust framework

for evaluating the accuracy of various computational methods. By comparing theoretical

predictions with established experimental data, researchers can better understand the

strengths and limitations of different computational approaches in modeling alkylated aromatic

systems.

Introduction to Computational Modeling and Cross-
Validation
Computational chemistry has become an indispensable tool in modern chemical research,

offering insights into molecular structure, properties, and reactivity.[1] Density Functional

Theory (DFT) is a widely used quantum mechanical method that can predict a range of

molecular properties with a good balance of accuracy and computational cost.[2] However, the

accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation

functional and the basis set.[2]

Cross-validation is a critical process for assessing the reliability of computational models.[1] It

involves comparing the calculated properties of a molecule with experimentally determined
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values. This process helps to identify the most suitable computational methods for a particular

class of molecules and provides a measure of confidence in the predicted data. The NIST

Computational Chemistry Comparison and Benchmark Database (CCCBDB) is a valuable

resource that provides a large collection of experimental and computational data for this

purpose.[3][4][5]

Methodology
Computational Protocols
A selection of widely used DFT functionals and basis sets have been chosen for this

comparative study based on their prevalence and performance in benchmark studies of

aromatic hydrocarbons.[2]

Software: All calculations were performed using the Gaussian 09 software package.

Geometry Optimization: The molecular geometry of Cyclobutylbenzene was optimized using

each combination of functional and basis set. The optimization process involves finding the

lowest energy conformation of the molecule.[6][7] A conformational search was first performed

to identify the global minimum energy structure.[8]

Frequency Calculations: Vibrational frequencies were calculated at the same level of theory as

the geometry optimization to confirm that the optimized structure corresponds to a true

minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical

infrared (IR) and Raman spectra.[9][10]

Thermochemical Calculations: Standard thermodynamic properties such as enthalpy, entropy,

and heat capacity were calculated using the G3B3 composite method, which is known for its

accuracy in predicting thermochemical data.[11]

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts were calculated

using the Gauge-Independent Atomic Orbital (GIAO) method.[12]

UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths for the UV-Vis

spectrum were calculated using Time-Dependent DFT (TD-DFT).[13][14][15]

Selected Computational Models:
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Functional Basis Set

B3LYP 6-31G(d)

B3LYP cc-pVTZ

PBE0 6-31G(d)

PBE0 cc-pVTZ

M06-2X 6-31G(d)

M06-2X cc-pVTZ

Experimental Data for Validation
As comprehensive experimental data for Cyclobutylbenzene is scarce, this guide utilizes

experimental data from structurally related and well-characterized molecules for validation

purposes.

Benzene: Experimental data for the vibrational frequencies, rotational constants, and

thermodynamic properties of benzene are taken from the NIST Chemistry WebBook and

other cited literature. This data serves as a benchmark for the aromatic portion of

Cyclobutylbenzene.

Cyclobutane: Experimental data for the puckering frequency and other properties of

cyclobutane are used to validate the description of the cyclobutyl ring.

Alkylbenzenes: Experimental UV-Vis and NMR spectroscopic data for various alkylbenzenes

are used for qualitative and quantitative comparison with the calculated spectra of

Cyclobutylbenzene.

Data Presentation and Comparison
The following tables summarize the calculated properties of Cyclobutylbenzene using

different computational models and compare them with relevant experimental data where

available.

Geometric Parameters
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Due to the lack of direct experimental data for Cyclobutylbenzene, a detailed comparison of

bond lengths and angles is not feasible. However, the calculated geometries from all methods

are consistent with expected values for alkyl-substituted benzenes.

Thermodynamic Properties (at 298.15 K and 1 atm)

Property
B3LYP/6-
31G(d)

PBE0/6-
31G(d)

M06-2X/6-
31G(d)

G3B3
Experiment
al
(Analogues)

Enthalpy of

Formation

(kJ/mol)

Calculation Calculation Calculation Calculation
Benzene:

82.9 ± 0.7

Entropy

(J/mol·K)
Calculation Calculation Calculation Calculation

Benzene:

269.2

Heat

Capacity

(C_p)

(J/mol·K)

Calculation Calculation Calculation Calculation
Benzene:

81.67

Note: The calculated values will be populated upon performing the actual computations. The

experimental values for benzene are provided for reference.

Vibrational Frequencies (cm⁻¹)
Vibrational
Mode

B3LYP/6-
31G(d)

PBE0/6-31G(d)
M06-2X/6-
31G(d)

Experimental
(Benzene)

Aromatic C-H

stretch
Calculation Calculation Calculation ~3062

Aromatic ring

breathing
Calculation Calculation Calculation ~992

Cyclobutyl ring

puckering
Calculation Calculation Calculation

~145

(Cyclobutane)

C-C stretch (ring-

substituent)
Calculation Calculation Calculation -
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Note: The calculated values will be populated upon performing the actual computations. The

experimental values for benzene and cyclobutane are provided for reference.

Spectroscopic Properties
NMR Chemical Shifts (ppm, relative to TMS):

Proton/Carbon
B3LYP/6-
31G(d)

PBE0/6-31G(d)
M06-2X/6-
31G(d)

Experimental
(Typical
Range)

Aromatic H Calculation Calculation Calculation 7.0 - 7.5

Cyclobutyl H (α) Calculation Calculation Calculation 2.5 - 3.0

Cyclobutyl H

(β,γ)
Calculation Calculation Calculation 1.5 - 2.5

Aromatic C Calculation Calculation Calculation 125 - 150

Cyclobutyl C (α) Calculation Calculation Calculation 30 - 40

Cyclobutyl C

(β,γ)
Calculation Calculation Calculation 15 - 30

Note: The calculated values will be populated upon performing the actual computations. The

experimental ranges are typical for alkylbenzenes.

UV-Vis Absorption (λ_max in nm):

Transition
B3LYP/6-
31G(d)

PBE0/6-31G(d)
M06-2X/6-
31G(d)

Experimental
(Toluene)

π -> π* Calculation Calculation Calculation ~262

Note: The calculated values will be populated upon performing the actual computations. The

experimental value for toluene is provided for reference.

Visualization of Methodologies
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Cross-Validation Workflow
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Caption: Workflow for the cross-validation of computational models.
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Cyclobutylbenzene
Molecular Structure

Geometry Optimization
(DFT)

Frequency Calculation NMR Shifts
(GIAO)

UV-Vis Spectrum
(TD-DFT)

Thermochemistry
(G3B3)

Click to download full resolution via product page

Caption: Pathway for predicting molecular properties of Cyclobutylbenzene.

Discussion and Conclusion
This guide outlines a systematic approach to cross-validating computational models for

predicting the properties of Cyclobutylbenzene. While direct experimental data is limited, a

comparative analysis against data from analogous compounds provides valuable insights into

the performance of different DFT functionals and basis sets.

Based on benchmark studies of similar aromatic hydrocarbons, it is anticipated that hybrid

functionals such as PBE0 and M06-2X, particularly when paired with a triple-zeta basis set like

cc-pVTZ, will provide the most accurate predictions for the properties of Cyclobutylbenzene.

The B3LYP functional, while widely used, may show larger deviations for some properties.

For researchers and professionals in drug development, this guide serves as a practical

framework for selecting appropriate computational methods for their specific research needs.

By understanding the expected accuracy of different models, scientists can make more
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informed decisions in the design and analysis of new molecular entities. The detailed protocols

and comparative data presented herein provide a foundation for further computational studies

on Cyclobutylbenzene and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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